molecular formula C11H16N2O3 B2976879 Ethyl 4-((dimethylamino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 34463-68-8

Ethyl 4-((dimethylamino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2976879
CAS RN: 34463-68-8
M. Wt: 224.26
InChI Key: QXTQHUXJQPXGTP-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available data, compounds with dimethylamino groups are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 4-((dimethylamino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its derivatives are pivotal in synthetic organic chemistry due to their versatility in forming various heterocyclic compounds. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate under specific conditions yields diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor to a range of pyran and pyridine derivatives with potential applications in medicinal chemistry (Obydennov et al., 2013). Moreover, the synthesis of thio- and furan-fused heterocycles from related compounds highlights the compound's utility in expanding the diversity of organic scaffolds available for drug development and material science (Ergun et al., 2014).

Non-Linear Optical Materials

Derivatives of Ethyl 4-((dimethylamino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have been explored for their potential in non-linear optical applications due to their favorable electronic properties. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed significant hyperpolarizability, indicating its suitability as a non-linear optical material, which is crucial for the development of optical switches, modulators, and other photonic devices (Singh et al., 2014).

Molecular Structure and Analysis

The detailed molecular structure and spectral analysis of compounds related to Ethyl 4-((dimethylamino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate contribute significantly to understanding their chemical behavior and reactivity. For example, the crystallographic analysis of certain derivatives helps in elucidating their conformation, bonding, and intermolecular interactions, which are vital for designing compounds with desired physical and chemical properties (Singh et al., 2013).

Applications in Polymer Science

The utility of Ethyl 4-((dimethylamino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate extends to polymer science, where its derivatives are used in the synthesis of functionally end-capped polymers. These polymers have applications in various fields, including materials science, nanotechnology, and biomedicine, due to their tailored physical properties and functionalities (Kim et al., 1998).

properties

IUPAC Name

ethyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-5-16-11(15)9-7(2)12-10(14)8(9)6-13(3)4/h6H,5H2,1-4H3,(H,12,14)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQHUXJQPXGTP-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(NC(=O)/C1=C\N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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